Bicyclo[3.3.1]nonane-2,6-dione

Crystallography Solid-State Chemistry Polymorph Screening

Researchers needing enantiopure C2-symmetric scaffolds face scalability challenges. Bicyclo[3.3.1]nonane-2,6-dione resolves this with yeast-mediated kinetic resolution delivering 100% ee at 40 g/L scale. Its rigid chair-chair conformation and unique monoclinic packing (C2/c) ensure reproducible solid-state behavior. • 100% ee (+)-enantiomer at preparative scale via validated protocol • Exclusive precursor for acid-catalyzed adamantane synthesis-heteroatom analogs fail • V-shaped geometry enables chiral clefts with host-guest properties (C60 encapsulation)

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B7767468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonane-2,6-dione
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC(=O)C2CCC(=O)C1C2
InChIInChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1
InChIKeyQWNPVTXLBMSEPN-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonane-2,6-dione: Overview


Bicyclo[3.3.1]nonane-2,6-dione (CAS 16473-11-3) is a bridged bicyclic diketone with a rigid, C2-symmetric framework that serves as a versatile intermediate in organic synthesis. The compound features two ketone functionalities at positions 2 and 6 of the bicyclic core, which adopt a chair-chair conformation in the solid state [1]. It is commercially available as a white to yellow powder or crystals with a melting point of 151°C and a boiling point of 180°C at 20 mmHg [2]. Its stereochemical multiplicity and conformational rigidity make it a privileged scaffold for constructing chiral building blocks and supramolecular systems [3].

Use Context Asymmetric synthesis and chiral building block assembly
Format Racemic or enantiopure (+)-enantiomer via scalable biocatalysis
Core Attribute Rigid C2-symmetric scaffold with chair-chair conformation

Why Generic Substitution Fails


In-class substitution among bicyclo[3.3.1]nonane diones is not viable due to profound differences in solid-state phase behavior and chemical reactivity that stem from subtle structural variations. A direct crystallographic comparison between the 2,6-dione and the 3,7-dione isomer reveals distinct space groups and unit cell parameters, indicating that even a minor positional shift of carbonyl groups fundamentally alters molecular packing and symmetry [1]. Similarly, replacement of the C9 bridge with sulfur or oxygen heteroatoms dramatically redirects acid-catalyzed acylation pathways, favoring C-acylation and intramolecular aldol condensation over alternative reaction channels [2]. These quantifiable divergences underscore that the 2,6-dione is not a generic, interchangeable building block; its unique spatial and electronic profile directly governs outcomes in both synthetic and supramolecular contexts.

3,7-Dione isomer

Distinct space group and crystal packing alter solid-state properties and solubility profiles; the 2,6-substitution pattern may not be transferable.

9-Thia / 9-Oxa heteroatom analogs

Divergent acylation selectivity redirects product distribution away from adamantane frameworks; the all-carbon bridge is critical for the reported intramolecular aldol pathway.

Quantitative Differentiation vs. Analogs


Crystal Packing: 2,6- vs. 3,7-Dione

In a direct comparative powder X-ray diffraction study, bicyclo[3.3.1]nonane-2,6-dione crystallizes in a monoclinic C2/c space group (a=7.38042 Å, b=10.38220 Å, c=9.75092 Å, β=95.359° at 80 K), whereas the 3,7-dione isomer adopts a tetragonal P41212 space group (a=6.8558 Å, c=16.9375 Å at 100 K) [1]. Both compounds exhibit an orientationally disordered face-centered cubic phase above 363 K, but the low-temperature phases are crystallographically distinct, demonstrating that the 2,6-diketone substitution pattern confers a fundamentally different packing architecture [1].

Crystal System
Head-to-head
Monoclinic C2/c vs Tetragonal P41212 Distinct unit cell volumes and symmetry
Monoclinic packing may support distinct solubility and stability profiles for crystallization development.
Low-temperature phase II; powder synchrotron XRD
Crystallography Solid-State Chemistry Polymorph Screening

Biocatalytic Kinetic Resolution Efficiency

The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using a genetically engineered Saccharomyces cerevisiae strain (TMB4100, 1% PGI, YMR226c) achieved 100% enantiomeric excess (ee) of the (+)-enantiomer after 75% conversion within 24 hours, using 40 g/L substrate and 15 g dry weight/L biocatalyst [1]. This represents a significant improvement over conventional baker's yeast methods, which yield an enantiomeric excess of 75% for the (−)-enantiomer under analogous conditions [2]. The biochemical selectivity constant E was determined to be 10.3±2.2 [1].

Enantiomeric Excess
Head-to-head
100% ee (+)-enantiomer vs 75% ee (−)-enantiomer E = 10.3 ± 2.2
Engineered yeast provides full enantiopurity at scalable conditions, eliminating costly chiral chromatography.
40 g/L substrate, 15 g/L yeast, 24 h, 75% conversion
Biocatalysis Enantioselective Synthesis Chiral Resolution

Synthetic Yield Enhancement

An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione was developed, achieving a 50% increase in yield compared to previously existing synthetic protocols [1]. The optimized reaction was successfully adopted to large-scale preparation, enabling the production of up to 45 g of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione via dynamic kinetic resolution using Baker's yeast for sweet dough [1].

Yield Improvement
Cross-study
50% higher yield over prior literature procedures
Scalable protocol reduces cost for multi-gram to kilogram procurement and improves supply reliability.
Dynamic kinetic resolution; 45 g enantiopure (+)-(1S,5S) isolated
Process Chemistry Scale-Up Synthesis Reaction Optimization

Acid-Catalyzed Acylation Selectivity

Under high-acidity conditions with Ac₂O, bicyclo[3.3.1]nonane-2,6-dione undergoes C-acylation over O-acylation, followed by intramolecular aldol condensation to yield adamantane derivatives 18 and 19 [1]. In contrast, the 9-thia and 9-oxa analogues exhibit different acylation outcomes under identical conditions, producing 2-thiaadamantanes 15 and 16 or alternative products depending on the heteroatom [1]. This demonstrates that the all-carbon bridge of the 2,6-dione is essential for the specific adamantane-forming pathway.

Acylation Outcome
Class-level
Adamantanes 18/19 vs 2-Thiaadamantanes 15/16 Divergent product classes
All-carbon bridge enables adamantane-forming pathway; heteroatom substitution redirects reactivity and alters synthetic strategy.
Ac₂O, high acidity; identical conditions applied to both scaffolds
Heteroatom Chemistry Adamantane Synthesis Reaction Selectivity

Enantiomeric Excess Benchmark

The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using a genetically engineered Saccharomyces cerevisiae strain (TMB4100) yields the (+)-enantiomer with 100% ee after 75% conversion [1]. This benchmark is critical for downstream applications requiring stereochemically pure intermediates, such as the enantiospecific synthesis of bicyclic enones [2] and the construction of chiral molecular tweezers and supramolecular macrocycles [3].

Enantiopurity
Cross-study
100% ee (+)-enantiomer from racemic feedstock
Enantiopure building block for enantiospecific synthesis and chiral supramolecular architectures.
Kinetic resolution, engineered yeast TMB4100, 24 h
Chiral Pool Synthesis Enantiopure Building Blocks Biocatalysis

Proven Application Scenarios


Solid-State Formulation Development

The monoclinic crystal packing (C2/c) of bicyclo[3.3.1]nonane-2,6-dione, which differs from the tetragonal structure of the 3,7-dione isomer [1], makes it the preferred core for solid-state studies where specific packing motifs or hydrogen-bonding networks are desired. Its chair-chair conformation and orientationally disordered high-temperature phase provide a defined reference system for investigating plastic crystals and phase transitions [1].

Scalable Enantioselective Synthesis

The established kinetic resolution protocol using genetically engineered yeast delivers 100% ee of the (+)-enantiomer at 40 g/L scale [1], making bicyclo[3.3.1]nonane-2,6-dione a cost-effective, scalable entry point for enantiospecific synthesis. This is particularly relevant for constructing chiral bicyclic enones and other C2-symmetric intermediates [2] where stereochemical purity is non-negotiable.

Adamantane Scaffold Construction

For projects requiring access to adamantane derivatives, the all-carbon bridge of bicyclo[3.3.1]nonane-2,6-dione is essential. Unlike its 9-thia or 9-oxa analogues, the 2,6-dione undergoes selective C-acylation and intramolecular aldol condensation to yield adamantanes 18 and 19 under high-acidity conditions [1]. This pathway is unavailable to heteroatom-bridged analogs, making the 2,6-dione the mandatory starting material for this specific transformation.

Supramolecular Architectures

The rigid, V-shaped geometry of enantiopure bicyclo[3.3.1]nonane-2,6-dione enables the construction of chiral cleft molecules that form tubular assemblies in solution (KE=1142±162 M⁻¹ in CD₂Cl₂) [1]. This compound serves as the validated core for molecular tweezers and supramolecular macrocycles [2], with demonstrated host-guest properties including C60 encapsulation [1].

Application
Selection Property
Validation Focus
Solid-state formulation and crystallization studies
Monoclinic crystal packing (C2/c) distinct from the 3,7-dione isomer
Phase transition behavior and solubility profile review
Enantioselective synthesis of chiral intermediates
Enantiopurity from biocatalytic resolution
Stereochemical outcome and scale-up consistency
Adamantane derivative synthesis
All-carbon bridge for selective C-acylation and intramolecular aldol
Product distribution under acidic conditions; heteroatom-free pathway verification
Chiral supramolecular architectures
Rigid V-shaped geometry and host-guest recognition
Assembly stability and encapsulation behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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